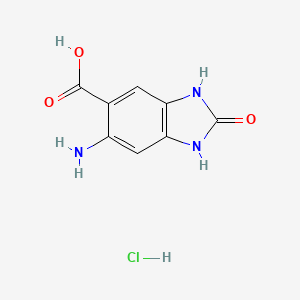

6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid; hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical context of similar compounds. For instance, the synthesis of a conformationally constrained analogue of aspartic acid is described, which involves a regioselective 1,3-dipolar cycloaddition and subsequent chemical transformations . Additionally, the synthesis and investigation of coordination complexes using 2-aminobenzimidazole, a compound structurally related to the benzimidazole moiety in the compound of interest, are discussed .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with a focus on achieving high stereoselectivity and yield. For example, the synthesis of the aspartic acid analogue is achieved in 27% overall yield over five steps, which is a significant improvement over previous methods . The synthesis of the Ga(III) complexes with 2-aminobenzimidazole as a ligand also involves multiple steps, including the preparation of organic salts and reaction with gallium(III) nitrate octahydrate . These examples demonstrate the complexity and the careful planning required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are determined using spectroscopic methods and single crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional arrangement, which is essential for their biological activity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include 1,3-dipolar cycloaddition, condensation, nucleophilic attack by cyanide ion, and oxidation . These reactions are carefully chosen to build the desired molecular frameworks and introduce functional groups in a controlled manner. The coordination complexes involving 2-aminobenzimidazole also highlight the ability of benzimidazole derivatives to act as ligands and form stable complexes with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as their thermal stability, are investigated through thermal analysis . This provides insights into the robustness of the compounds and their potential decomposition pathways, which is important for their storage and application. The cytotoxicity of the Ga(III) complexes is also studied in vitro, revealing their potential as anticancer agents, particularly against human breast cancer cells . These properties are critical for evaluating the practical applications of the synthesized compounds in various fields, including medicine.

Applications De Recherche Scientifique

Synthesis and Biological Applications

6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid hydrochloride is involved in the synthesis of various biologically active compounds. It's a precursor in the creation of N-substituted-3-chloro-2-azetidinones, which exhibit antibacterial activity against multiple microorganisms including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).

It is also used in synthesizing polynuclear heterocycles, such as imidazo[4,5-g][3,1]benzoxazinones, which are important for developing compounds with potential medicinal properties (Alkhader et al., 1979).

Antimicrobial and Anthelmintic Potential

Research indicates that compounds synthesized using this chemical can have significant antimicrobial and anthelmintic activities. For instance, peptide derivatives of iodoquinazolinones/nitroimidazoles, which can be synthesized using this compound, show high activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae (Dahiya et al., 2008).

Additionally, benzimidazolopeptides synthesized with this compound have demonstrated moderate to good anthelmintic activity against various earthworm species and antimicrobial activity against fungal strains (Dahiya & Pathak, 2007).

Chemical Synthesis and Applications in Organic Chemistry

This compound is also vital in organic chemistry for synthesizing N-substituted 1,3-dihydrobenzimidazol-2-ones, showcasing the versatility of functional groups and reaction conditions in organic synthesis (Zou et al., 2007).

It aids in the development of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates with anti-inflammatory activity, demonstrating its role in synthesizing compounds with potential medicinal applications (Abignente et al., 1983).

Orientations Futures

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their broad spectrum of bioactivities, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride” and similar compounds may have potential for future drug development.

Propriétés

IUPAC Name |

6-amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3.ClH/c9-4-2-6-5(10-8(14)11-6)1-3(4)7(12)13;/h1-2H,9H2,(H,12,13)(H2,10,11,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNYKERKGKGMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)N2)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)